molecular formula C22H20O2 B122964 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene CAS No. 91221-46-4

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

Cat. No. B122964
CAS RN: 91221-46-4
M. Wt: 316.4 g/mol
InChI Key: BPKSDMHGDYTXLI-UHFFFAOYSA-N
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Description

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene (hereafter referred to as BHPE) is a compound of biological interest due to its potential antiestrogenic and mammary tumor inhibiting properties. It contains a but-1-ene backbone with two phenyl rings and a third phenyl ring at the second carbon. Each of the two phenyl rings at the first carbon is substituted with a hydroxy group at the para position .

Synthesis Analysis

The synthesis of BHPE has been improved over time to provide better yields and cleaner reactions. An improved method for synthesizing BHPE involves fewer steps, milder reaction conditions, and the use of a protective group that is easily attached and removed, thus avoiding by-product formation and enhancing overall yield10.

Molecular Structure Analysis

The molecular structure of BHPE is characterized by the presence of two hydroxyphenyl groups attached to the first carbon of a but-1-ene chain, with a phenyl group attached to the second carbon. This structure is similar to that of other substituted 1,1,2-triphenylbut-1-enes, which have been studied for their antiestrogenic properties and their ability to inhibit mammary tumors .

Chemical Reactions Analysis

BHPE and its derivatives undergo various chemical reactions due to the presence of reactive hydroxy groups. These groups can be converted into esters, carbamates, imidoesters, and ethers, which can maintain or enhance the compound's affinity for the estrogen receptor and its antitumor potency .

Physical and Chemical Properties Analysis

The physical and chemical properties of BHPE derivatives are influenced by the derivatization of the hydroxy groups. For instance, the acetate derivative of BHPE has been found to have better antitumor potency than BHPE itself . The presence of hydroxy groups also plays a crucial role in the compound's interaction with estrogen receptors, which is significant for its biological activity.

Relevant Case Studies

BHPE and its derivatives have been studied for their potential in treating hormone-dependent cancers. For example, certain acetoxy-substituted 1,1,2-triphenylbut-1-enes have shown partial antiestrogenic effects and inhibited the growth of hormone-dependent MCF7 breast cancer cell lines and MXT mammary carcinoma in mice. These effects were comparable to those of tamoxifen, a well-known antiestrogenic drug .

Scientific Research Applications

Antiproliferative Properties

  • The compound has shown surprising antiproliferative effects on both hormone-dependent and -independent breast cancer cells, highlighting its potential in cancer treatment. The study indicates that certain structural configurations of the compound can lead to potent cytotoxic compounds, suggesting a pathway for therapeutic applications in cancer treatment (Vessières et al., 2005).

Synthesis and Utilization in Drug Metabolism

  • A derivative of the compound, (Z)-4-hydroxytamoxifen, which is an active metabolite of tamoxifen used in breast cancer treatment, was synthesized efficiently using 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene. This showcases the compound's role as a building block in the synthesis of clinically relevant molecules (Yu & Forman, 2003).

Bioremediation

  • The compound has been implicated in studies related to bioremediation. For instance, its derivative Bisphenol A, widely used in industrial applications, was subjected to biodegradation experiments to assess its fate in the natural environment. These studies are crucial for understanding and mitigating the environmental impact of industrial chemicals (Chhaya & Gupte, 2013).

Environmental Impact and Photodecomposition

  • Investigations into the surface-mediated adsorption mechanism of Bisphenol A and its derivatives (which include 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene) have been conducted. Understanding the interaction between these compounds and various surfaces can provide insight into methods for their extraction and photodegradation, critical for addressing environmental pollution (Banerjee & Pati, 2015).

Stereochemical Analysis and Metabolic Activation

  • The compound's derivatives have been studied for their metabolic activation pathways, providing valuable insights into their stereochemical properties and potential biological activities. These studies are essential for comprehending the compound's behavior in biological systems and its implications for health and disease (Banerjee, Periyasamy, & Pati, 2014).

properties

IUPAC Name

4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-2-21(16-6-4-3-5-7-16)22(17-8-12-19(23)13-9-17)18-10-14-20(24)15-11-18/h3-15,23-24H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKSDMHGDYTXLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238452
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene

CAS RN

91221-46-4
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091221464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Bis(4-hydroxyphenyl)-2-phenylbut-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following general procedure of McMurry reaction as described in example 1, step B, propiophenone (1.9 g, 3.0 eq) was reacted with bis(4-hydroxyphenyl)-methanone (1.0 g, 1.0 eq) to give 1.3 g desired product (88% yield).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
R Gust, V Lubczyk - The Journal of Steroid Biochemistry and Molecular …, 2003 - Elsevier
1,1-bis(4-Hydroxyphenyl)-2-phenylpent-1-ene (5) and 1,1,2-tris(4-hydroxyphenyl)pent-1-ene (6) derivatives with terminal CN (5a, 6a), NH 2 (5b, 6b), NHCOCH 3 (5c, 6c), NHCOC 2 H 5 …
Number of citations: 6 www.sciencedirect.com
V Lubczyk, H Bachmann, R Gust - Journal of medicinal chemistry, 2002 - ACS Publications
C2-Alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes were synthesized and assayed for estrogen receptor binding in a competition experiment with radiolabeled estradiol ([ 3 …
Number of citations: 62 pubs.acs.org
ML Schuderer, MR Schneider - Archiv der Pharmazie, 1987 - hero.epa.gov
The phenolic hydroxy groups of 1, 1‐bis‐(4‐hydroxyphenyl)‐2‐phenylbut‐1‐ene (1) were converted to esters of different chain length and degree of halogen substitution, and to …
Number of citations: 7 hero.epa.gov
V Lubczyk, H Bachmann, R Gust - Journal of medicinal chemistry, 2003 - ACS Publications
C2-Alkyl substituted derivatives of the 1,1,2-tris(4-hydroxyphenyl)ethene 3a (alkyl = Me (3b), Et (3c), Prop (3d), But (3e)) were synthesized by reaction of 1,2-bis(4-methoxyphenyl)…
Number of citations: 34 pubs.acs.org
DD Yu, BM Forman - The Journal of organic chemistry, 2003 - ACS Publications
A McMurry coupling reaction and selective crystallization were used to develop a simple and efficient two-step synthesis of (Z)-4-hydroxytamoxifen (2a). This compound is an active …
Number of citations: 57 pubs.acs.org
A Vessieres, S Top, P Pigeon, E Hillard… - Journal of medicinal …, 2005 - ACS Publications
We report here the synthesis and the strong and unexpected antiproliferative effect of the organometallic diphenolic compound 1,1-bis(4‘-hydroxyphenyl)-2-ferrocenyl-but-1-ene (4) on …
Number of citations: 241 pubs.acs.org
CF Almeida, N Teixeira, A Oliveira, TV Augusto… - Biochimie, 2021 - Elsevier
Despite intense research, breast cancer remains the leading cause of cancer-related death in women worldwide, being estrogen receptor-positive (ER + ) the most common subtype. …
Number of citations: 15 www.sciencedirect.com
M von Rauch, S Busch, R Gust - Journal of medicinal chemistry, 2005 - ACS Publications
Basic side chains determine the pharmacology of selective estrogen receptor modulators such as tamoxifen or raloxifene. In this study we tried to turn the hormonal profile of (4R,5S)/(4S…
Number of citations: 19 pubs.acs.org
B Schwarze, S Jelača, L Welcke… - …, 2019 - Wiley Online Library
2,2′‐Bipyridine‐Modified Tamoxifen: A Versatile Vector for Molybdacarboranes - Schwarze - 2019 - ChemMedChem - Wiley Online Library Skip to Article Content Skip to Article …
M Hasegawa, Y Yasuda, M Tanaka, K Nakata… - European Journal of …, 2014 - Elsevier
In a survey of nonpeptide noncovalent inhibitors of the human 20S proteasome, we found that a novel tamoxifen derivative, RID-F (compound 6), inhibits all three protease activities of …
Number of citations: 20 www.sciencedirect.com

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